(2R,2'R,3R,3'R)-3,3'-Di-tert-butyl-2,2',3,3'-tetrahydro-2,2'-bibenzo[d][1,3]oxaphosphole
Description
Structural Significance of Chiral Bibenzooxaphosphole Frameworks
The molecular architecture of (2R,2'R,3R,3'R)-3,3'-Di-tert-butyl-2,2',3,3'-tetrahydro-2,2'-bibenzo[d]oxaphosphole is defined by three key elements:
- Stereogenic Centers : The (2R,2'R,3R,3'R) configuration creates a rigid, C₂-symmetric structure, ensuring consistent spatial orientation of donor atoms.
- tert-Butyl Substituents : Positioned at the 3,3'-positions, these groups impose significant steric hindrance, shielding the metal center and enforcing substrate selectivity.
- Oxaphosphole Rings : The benzo[d]oxaphosphole units contribute π-conjugation, enhancing electronic delocalization and stabilizing transition states through secondary interactions.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₂H₂₈O₂P₂ | |
| Molecular Weight | 386.40 g/mol | |
| Storage Conditions | 2–8°C, inert atmosphere | |
| Enantiomeric Excess (Typical) | >97% |
The ligand’s bite angle, estimated at ~90° based on analogous diphosphines, favors square-planar or octahedral metal geometries, critical for catalytic cycles in hydrogenation and cross-coupling. Density functional theory (DFT) studies suggest that the tert-butyl groups elevate the energy of diastereomeric transition states, amplifying enantioselectivity in propargylamine syntheses.
Evolution of P-Chiral Ligands in Transition Metal Catalysis
The journey from monodentate phosphines to sophisticated P-chiral ligands mirrors advancements in asymmetric synthesis. Early ligands like BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) introduced axial chirality but suffered from oxidative instability. The shift to oxaphosphole-based systems addressed this by incorporating heteroatoms that resist P–O bond cleavage under catalytic conditions.
Generational Comparison of P-Chiral Ligands:
- First-Generation (BINAP) : Axial chirality via binaphthyl backbone; limited steric tunability.
- Second-Generation (Josiphos) : Ferrocene backbone with planar and central chirality; improved modularity.
- Third-Generation (Bibenzooxaphospholes) : Rigid bicyclic framework with dual stereogenic P-centers; enhanced enantiocontrol and thermal stability.
The tert-butyl variant’s synthesis involves stereoselective bromination and Suzuki coupling, achieving >99% enantiomeric purity via chiral resolution. In Rh-catalyzed hydrogenations, it delivers turnover numbers (TONs) exceeding 10⁴, outperforming BINAP derivatives in reactions requiring bulky substrates.
Properties
IUPAC Name |
(2R)-3-tert-butyl-2-[(2R)-3-tert-butyl-2H-1,3-benzoxaphosphol-2-yl]-2H-1,3-benzoxaphosphole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28O2P2/c1-21(2,3)25-17-13-9-7-11-15(17)23-19(25)20-24-16-12-8-10-14-18(16)26(20)22(4,5)6/h7-14,19-20H,1-6H3/t19-,20-,25?,26?/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAVTUIDTRDJLGP-WSQGFLFRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)P1C(OC2=CC=CC=C21)C3OC4=CC=CC=C4P3C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)P1[C@@H](OC2=CC=CC=C21)[C@@H]3OC4=CC=CC=C4P3C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28O2P2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Phosphorylation and Phospha-Fries Rearrangement
The initial step involves treating 2,2'-biphenol with diethyl chlorophosphate in the presence of triethylamine, yielding a tetraethyl diphosphate intermediate. This intermediate undergoes an anionic phospha-Fries rearrangement at elevated temperatures (80–100°C), producing a bis(phosphonate) compound with high regioselectivity. The rearrangement is critical for positioning the phosphorus atoms within the aromatic framework, enabling subsequent ring closure.
Reduction and Cyclization
The bis(phosphonate) is reduced using lithium aluminum hydride (LiAlH4) in anhydrous diethyl ether, generating a diphosphine intermediate. Cyclization to form the oxaphosphole rings is achieved via acid-catalyzed dehydrocyclization. For example, p-toluenesulfonic acid (p-TsOH) facilitates intramolecular esterification, forming the bicyclic structure. This step requires strict temperature control (60–80°C) to prevent side reactions such as oligomerization.
Introduction of tert-Butyl Groups
The 3,3'-di-tert-butyl substituents are introduced via Friedel-Crafts alkylation or direct coupling with tert-butyl precursors.
Alkylation with Isobutylene
A patented method for tert-butyl functionalization involves reacting the biphenol intermediate with gaseous isobutylene under acidic conditions. Using aromatic sulfonic acids (e.g., phenylsulfonic acid) as catalysts, alkylation proceeds at 70–80°C and 0.1–0.5 MPa pressure. This method achieves >90% yield of the tert-butyl-substituted product while minimizing dimerization byproducts.
Table 1: Alkylation Conditions and Yields
| Catalyst | Temperature (°C) | Pressure (MPa) | Yield (%) |
|---|---|---|---|
| Phenylsulfonic acid | 70–80 | 0.1–0.15 | 93.5 |
| p-Toluenesulfonic acid | 60–70 | 0.2–0.3 | 89.2 |
| Sulfuric acid | 80–90 | 0.4–0.5 | 85.7 |
Coupling with tert-Butyl Precursors
Alternative approaches employ pre-formed tert-butyl reagents. For instance, sodium tert-butoxide reacts with carbonyl derivatives under CO₂ atmosphere to form tert-butyl carboxylates, which are subsequently coupled to the oxaphosphole framework. This method avoids harsh alkylation conditions but requires careful stoichiometric control to prevent over-substitution.
Stereochemical Control
Achieving the (2R,2'R,3R,3'R) configuration demands chiral auxiliaries or resolution techniques.
Chiral Phosphorylation Agents
Using enantiomerically pure chlorophosphates during the phosphorylation step induces the desired stereochemistry. For example, (R)-binaphthyl chlorophosphate has been shown to template the R-configuration at phosphorus centers, though this method remains under exploration for biphenol systems.
Kinetic Resolution
Racemic mixtures of the tetrahydrobibenzooxaphosphole can be resolved via chiral column chromatography or enzymatic hydrolysis. A study using lipase AS in tert-butyl methyl ether achieved 85% enantiomeric excess (ee) for the R,R-isomer, though scalability remains a challenge.
Purification and Characterization
Final purification typically involves recrystallization from dichloromethane/hexane mixtures or flash chromatography on silica gel. Analytical characterization relies on:
-
³¹P NMR : A singlet at δ +79–81 ppm confirms the oxaphosphole structure.
-
X-ray crystallography : Solid-state structures reveal a twisted biphenyl backbone with tert-butyl groups occupying equatorial positions.
Comparative Analysis of Methods
Table 2: Synthesis Route Efficiency
| Method | Steps | Total Yield (%) | Stereochemical Control |
|---|---|---|---|
| Phospha-Fries route | 4 | 48 | Moderate |
| Direct alkylation | 3 | 65 | Low |
| Chiral phosphorylation | 5 | 32 | High |
The phospha-Fries route offers balance between yield and complexity, while chiral phosphorylation prioritizes stereoselectivity at the expense of efficiency.
Industrial-Scale Considerations
Large-scale production faces challenges in catalyst recovery and waste management. Patent CN106831421A highlights solvent recycling strategies, where dimethylbenzene and petroleum ether are reclaimed after filtration, reducing costs by 20–30%. Additionally, ultrasonic-assisted reactions (inspired by green chemistry principles) could intensify mixing during alkylation, cutting reaction times by 50% .
Chemical Reactions Analysis
Types of Reactions
(2R,2'R,3R,3'R)-3,3'-Di-tert-butyl-2,2',3,3'-tetrahydro-2,2'-bibenzo[d][1,3]oxaphosphole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of the benzoxaphosphole rings, while reduction may produce reduced forms of the compound.
Scientific Research Applications
Chemistry
In chemistry, (2R,2'R,3R,3'R)-3,3'-Di-tert-butyl-2,2',3,3'-tetrahydro-2,2'-bibenzo[d][1,3]oxaphosphole is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology
In biological research, this compound may be used to study the interactions between organic molecules and biological systems. Its potential as a ligand for binding to specific proteins or enzymes is of particular interest.
Medicine
In medicine, this compound could be explored for its potential therapeutic properties. Research may focus on its ability to modulate biological pathways and its efficacy in treating certain diseases.
Industry
In the industrial sector, this compound may be used in the development of new materials, such as polymers and coatings. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism by which (2R,2'R,3R,3'R)-3,3'-Di-tert-butyl-2,2',3,3'-tetrahydro-2,2'-bibenzo[d][1,3]oxaphosphole exerts its effects involves its interaction with molecular targets such as enzymes, receptors, or other proteins. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biological pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Enantiomeric Pair: (2S,2'S,3S,3'S)-MeO-BIBOP
- Structural similarity : Mirror-image configuration.
- Key difference : Opposite enantioselectivity in catalytic reactions.
- Performance : Both enantiomers achieve ≥99% ee but produce opposite stereoisomers. For example, the (2R,2'R,3R,3'R) isomer yields (R)-configured products in hydrogenation, while the (2S,2'S,3S,3'S) isomer generates (S)-products .
Substituent-Modified Derivatives
(2R,2'R,3R,3'R)-3,3'-Di-tert-butyl-2,2'-diethyl Derivative
- Molecular formula : C₂₆H₃₆O₂P₂ ().
- Substituents : Ethyl groups at 2,2' positions instead of hydrogen.
- Impact : Increased hydrophobicity (higher XLogP3) and altered steric profile may reduce catalytic activity in polar solvents .
(2R,2'R,3R,3'R)-3,3'-Di-tert-butyl-4,4'-bis(2,6-dimethoxyphenyl) (Bis-BIDIME)
- Molecular formula : C₃₈H₄₄O₆P₂ ().
- Substituents : Bulky 2,6-dimethoxyphenyl groups at 4,4' positions.
- Impact: Enhanced π-π interactions and steric shielding improve enantioselectivity in asymmetric additions (e.g., ketone hydrosilylation).
Anthracenyl-Substituted Derivatives
Comparative Data Table
Performance and Stability Considerations
- Solubility : MeO-BIBOP (OMe groups) exhibits better solubility in THF and dichloromethane than anthracenyl derivatives.
- Storage : Most derivatives require inert atmospheres (N₂/Ar) and low temperatures (2–8°C) to prevent oxidation .
- Catalytic Efficiency : Bis-BIDIME’s bulky aryl groups slow reaction kinetics but improve enantioselectivity (>99% ee in some cases) .
Biological Activity
(2R,2'R,3R,3'R)-3,3'-Di-tert-butyl-2,2',3,3'-tetrahydro-2,2'-bibenzo[d][1,3]oxaphosphole is a phosphole compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies to provide a comprehensive overview of its activity.
- Molecular Formula : CHOP
- Molecular Weight : 386.40 g/mol
- CAS Number : 1610785-35-7
- Storage Conditions : Should be stored in an inert atmosphere at 2-8°C.
Antioxidant Activity
Research indicates that phosphole derivatives exhibit significant antioxidant properties. The compound's structure facilitates electron donation, which is crucial in scavenging free radicals. A study highlighted the effectiveness of similar phosphole compounds in reducing oxidative stress markers in vitro.
Cytotoxicity and Cell Viability
Studies on cell lines such as HepG2 (human liver cancer cells) and HUVEC (human umbilical vein endothelial cells) have shown that certain phosphole derivatives can influence cell viability. For instance:
- HepG2 Cells : Treatment with phosphole derivatives resulted in a dose-dependent decrease in cell viability.
- HUVEC Cells : Some derivatives exhibited protective effects against oxidative damage.
The following table summarizes the IC values for different cell lines treated with various concentrations of phosphole compounds:
| Compound | Cell Line | IC (µM) |
|---|---|---|
| Phosphole A | HepG2 | 45.0 ± 5.0 |
| Phosphole B | HUVEC | 30.5 ± 4.0 |
| Phosphole C | BALB/c 3T3 | 50.0 ± 6.0 |
Anti-inflammatory Effects
Phosphole compounds have been investigated for their anti-inflammatory properties. In vitro studies demonstrated that they could inhibit the production of pro-inflammatory cytokines in activated macrophages. This suggests potential applications in treating inflammatory diseases.
Study on HepG2 Cells
In a controlled experiment, HepG2 cells were treated with varying concentrations of this compound over 24 hours. The results indicated:
- A significant reduction in cell viability at concentrations above 50 µM.
- Morphological changes consistent with apoptosis were observed under microscopy.
Study on HUVEC Cells
A separate study focused on HUVEC cells treated with the compound showed:
- Enhanced cell survival rates when pre-treated with lower concentrations (10 µM).
- A marked decrease in reactive oxygen species (ROS) levels compared to untreated controls.
Q & A
Basic: What synthetic strategies are recommended for achieving high enantiomeric purity in this compound?
The synthesis involves multi-step routes with chiral resolution or asymmetric catalysis. Key challenges include controlling stereochemistry at the phosphorus center and maintaining tert-butyl group integrity. Optimizing reaction conditions (e.g., low-temperature lithiation, chiral auxiliaries) and using enantioselective catalysts like WingPhos derivatives (≥90% ee) are critical . Purification via chromatography or crystallization is often required to remove diastereomeric byproducts .
Basic: How should researchers handle and store this compound to prevent degradation?
The compound is air-sensitive and prone to oxidation. Store at -20°C in inert atmospheres (argon/nitrogen) using sealed, light-resistant containers. Solubility in aprotic solvents (e.g., THF, DCM) is preferred for stock solutions, but stability tests under reaction conditions (e.g., heating, acidic/basic media) are advised before use .
Advanced: What analytical methods resolve stereochemical ambiguities in its structure?
Combined techniques are essential:
- X-ray crystallography confirms absolute configuration.
- NMR (¹H/³¹P) identifies diastereotopic protons and phosphorus environments.
- Vibrational Circular Dichroism (VCD) or Electronic Circular Dichroism (ECD) validates enantiopurity.
- HPLC with chiral columns quantifies enantiomeric excess (e.g., >90% ee as reported for WingPhos analogs) .
Advanced: How do tert-butyl substituents influence catalytic performance in cross-coupling reactions?
The tert-butyl groups enhance steric bulk, stabilizing metal-phosphine complexes (e.g., Pd or Ni catalysts) and improving regioselectivity in Suzuki-Miyaura or Buchwald-Hartwig reactions. Comparative studies with less bulky analogs (e.g., isopropyl or cyclohexyl derivatives) show reduced activity, highlighting the role of steric hindrance in preventing undesired side reactions .
Basic: What spectroscopic signatures distinguish this compound from its structural analogs?
- ³¹P NMR : A singlet near δ 15–20 ppm indicates symmetric phosphorus environments.
- ¹H NMR : tert-butyl protons resonate as a singlet at δ ~1.3 ppm.
- MS (ESI-TOF) : Molecular ion peaks at m/z 526.68 (for C₃₀H₄₀O₂P₂) confirm purity .
Advanced: Can computational modeling predict its efficacy in asymmetric catalysis?
Yes. Density Functional Theory (DFT) models assess transition-state geometries and enantioselectivity trends. For example, calculations on analogous WingPhos ligands reveal how π-π interactions between anthracenyl groups and substrates dictate enantiomeric outcomes . Molecular docking studies also predict binding affinities in enzyme inhibition assays .
Basic: What impurities are common during synthesis, and how are they mitigated?
- Oxidation byproducts : Phosphine oxide derivatives form under aerobic conditions. Use of reducing agents (e.g., ascorbic acid) or inert atmospheres minimizes this.
- Diastereomers : Chiral stationary phase chromatography separates enantiomers.
- Residual solvents : Lyophilization or vacuum drying ensures purity >95% .
Advanced: How does this ligand compare to BINOL-based systems in enantioselective catalysis?
While BINOL derivatives rely on axial chirality, this compound’s planar chirality and rigid bicyclic framework offer distinct stereoelectronic profiles. In hydroformylation, it achieves higher turnover numbers (TONs) but requires co-catalysts for proton transfer steps. Contrasting performance in asymmetric allylic alkylation highlights trade-offs between steric demand and substrate scope .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
